molecular formula C20H30N2O3S2 B2417947 N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2380169-24-2

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2417947
CAS No.: 2380169-24-2
M. Wt: 410.59
InChI Key: MKNITSSFNINFOZ-UHFFFAOYSA-N
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Description

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that features a morpholine ring, a thian-4-yl group, and a tetrahydronaphthalene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfur dichloride.

    Introduction of the Thian-4-yl Group: The thian-4-yl group can be introduced via a nucleophilic substitution reaction involving a suitable thian-4-yl halide.

    Attachment to the Tetrahydronaphthalene Sulfonamide: The final step involves the coupling of the morpholine-thian-4-yl intermediate with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride under basic conditions to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.

    Industrial Chemistry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The morpholine ring and thian-4-yl group may interact with enzymes or receptors, modulating their activity. The sulfonamide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide
  • 5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines
  • 4-{4-[(3R)-3-methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole

Uniqueness

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to its combination of a morpholine ring, thian-4-yl group, and tetrahydronaphthalene sulfonamide moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[(4-morpholin-4-ylthian-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3S2/c23-27(24,19-6-5-17-3-1-2-4-18(17)15-19)21-16-20(7-13-26-14-8-20)22-9-11-25-12-10-22/h5-6,15,21H,1-4,7-14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNITSSFNINFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3(CCSCC3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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